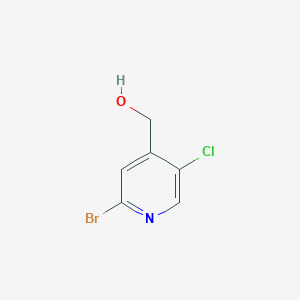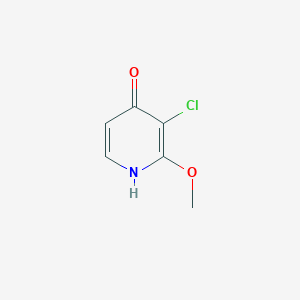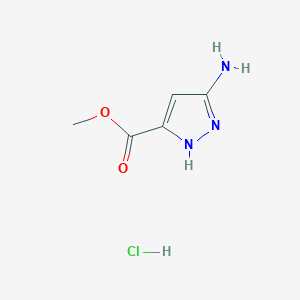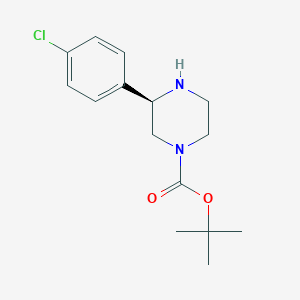
4-(Pyrrolidin-3-yl)thiazol-2-amine
概要
説明
“4-(Pyrrolidin-3-yl)thiazol-2-amine” is a compound that contains a pyrrolidine ring and a thiazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While the exact synthesis of “this compound” is not available, similar compounds are often synthesized through condensation reactions or ring formation reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve the pyrrolidine ring attached to the 4-position of the thiazole ring via a carbon-carbon bond .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the amine group, which can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar amine group and the heterocyclic rings could impact its solubility, boiling point, and melting point .作用機序
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been found to interact with various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It’s worth noting that the compound’s adsorption on the steel surface is spontaneous, indicating that it could be influenced by environmental factors .
実験室実験の利点と制限
4-(Pyrrolidin-3-yl)thiazol-2-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. This compound also exhibits a wide range of pharmacological activities, making it a versatile compound for various applications. However, this compound also has some limitations. It is a relatively new compound, and its toxicity and safety profiles have not been fully evaluated. Moreover, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the research on 4-(Pyrrolidin-3-yl)thiazol-2-amine. One possible direction is to evaluate the toxicity and safety profiles of this compound in vivo. This will provide valuable information on the potential use of this compound as a therapeutic agent. Another direction is to investigate the molecular targets of this compound and its mechanism of action. This will provide insights into the cellular processes that are affected by this compound and may lead to the identification of new therapeutic targets. Moreover, further studies are needed to evaluate the potential applications of this compound in various disease models, including cancer, viral infections, and inflammatory diseases.
科学的研究の応用
4-(Pyrrolidin-3-yl)thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit various pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to possess potent antiviral activity against HIV-1 and HSV-1. Moreover, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Safety and Hazards
特性
IUPAC Name |
4-pyrrolidin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGZDQCHFHOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)






![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)
